Cyclopentanone, 2,3-dimethyl-
Description
Significance of Cyclopentanone (B42830) Scaffolds in Advanced Synthesis
The cyclopentanone ring is a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. mdpi.com This makes them highly valuable in drug discovery and the synthesis of complex natural products. nih.gov Their prevalence in bioactive molecules underscores their importance as versatile building blocks. nih.gov The ability to introduce various substituents onto the cyclopentanone ring allows chemists to fine-tune the steric and electronic properties of the molecule, enabling the synthesis of targeted compounds with specific biological activities. nih.gov Furthermore, the cyclopentanone structure is a key component in the synthesis of prostaglandins, jasmonates, and steroids, which are classes of compounds with profound physiological effects.
Academic Context of 2,3-Dimethylcyclopentanone within Cyclic Ketones
Within the broader family of substituted cyclopentanones, 2,3-dimethylcyclopentanone presents a case of particular academic interest due to its stereochemistry. The presence of two adjacent chiral centers at the C2 and C3 positions gives rise to stereoisomers, namely cis and trans isomers, each with distinct three-dimensional arrangements and potentially different chemical and physical properties.
The study of 2,3-dimethylcyclopentanone provides a valuable model for understanding the influence of alkyl substituents on the reactivity and conformational behavior of the cyclopentanone ring. Researchers have explored its synthesis, spectroscopic characterization, and chemical transformations to gain deeper insights into the fundamental principles of stereoselectivity and reaction mechanisms in cyclic systems. The specific stereoisomer, (2S,3R)-2,3-dimethylcyclopentanone, is also known as trans-2,3-dimethylcyclopentanone. nih.gov
Properties and Identification
The general properties of 2,3-dimethylcyclopentanone are summarized in the table below. It is important to note that specific values may vary slightly depending on the isomeric composition of the sample.
| Property | Value |
| Molecular Formula | C7H12O |
| Molecular Weight | 112.17 g/mol nih.gov |
| IUPAC Name | 2,3-dimethylcyclopentan-1-one nih.gov |
| CAS Number | 14845-37-5 nih.gov |
Stereoisomers
The presence of two chiral centers in 2,3-dimethylcyclopentanone results in the existence of two pairs of enantiomers: (2R,3R) and (2S,3S) which form the cis racemate, and (2R,3S) and (2S,3R) which form the trans racemate. The relative orientation of the two methyl groups defines the cis and trans diastereomers.
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and identification of 2,3-dimethylcyclopentanone.
Infrared (IR) Spectroscopy: The IR spectrum of 2,3-dimethylcyclopentanone exhibits a characteristic strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1740-1750 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms. The signals for the methyl protons and the protons on the cyclopentanone ring will appear at distinct chemical shifts, and their coupling patterns can help determine the relative stereochemistry of the methyl groups.
¹³C NMR spectroscopy is used to identify the carbon skeleton. nih.gov The spectrum will show distinct signals for the carbonyl carbon, the two methyl carbons, and the three methylene (B1212753) carbons of the ring.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used for identification purposes. nih.gov
Synthesis and Reactions
The synthesis of 2,3-dimethylcyclopentanone can be achieved through various organic reactions. One common approach involves the intramolecular cyclization of a suitable dicarboxylic acid derivative. For instance, the Dieckmann condensation of a 2,3-dimethyladipate ester can yield the corresponding β-keto ester, which can then be hydrolyzed and decarboxylated to afford 2,3-dimethylcyclopentanone.
Another synthetic route could involve the alkylation of a pre-existing cyclopentanone enolate with a methylating agent. The stereochemical outcome of such reactions is often a key focus of research, aiming for the selective synthesis of a particular stereoisomer.
2,3-Dimethylcyclopentanone can undergo a variety of chemical reactions characteristic of ketones. These include:
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
Oxidation: Baeyer-Villiger oxidation can convert the cyclic ketone into a lactone.
Enolate Chemistry: The α-protons are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles, allowing for further functionalization of the molecule.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylcyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-3-4-7(8)6(5)2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHSVMBOTBXSFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336255 | |
| Record name | Cyclopentanone, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14845-37-5 | |
| Record name | Cyclopentanone, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,3 Dimethylcyclopentanone
Stereoselective Approaches to 2,3-Dimethylcyclopentanone
The control of stereochemistry in the synthesis of 2,3-dimethylcyclopentanone is paramount to accessing specific isomers. Both diastereoselective and enantioselective methods have been developed to address this challenge, offering pathways to either relative or absolute stereochemical control.
Diastereoselective Synthesis Strategies
Diastereoselective synthesis aims to control the relative configuration of the two methyl groups, leading to either the cis or trans isomer of 2,3-dimethylcyclopentanone. One notable approach involves the stereoselective synthesis of 3,4-disubstituted cyclopentanones, which can be adapted for the 2,3-disubstituted target. For instance, a patented method describes the preparation of optically active 3,4-disubstituted cyclopentanones starting from a chiral 2-substituted succinic acid monoester. This multi-step sequence involves alkylation, reduction to a diol, activation of the hydroxyl groups, and subsequent cyclization to form the cyclopentanone (B42830) ring. This strategy allows for the controlled introduction of substituents, and by selecting the appropriate starting materials, it can be directed towards specific diastereomers of 2,3-dimethylcyclopentanone google.com.
Another strategy focuses on the synthesis of cis-2,3-disubstituted cyclopentanones, which are important intermediates for jasmine-type fragrances. A Japanese patent details a process for producing these cis isomers, highlighting the industrial relevance of achieving high diastereoselectivity in this class of compounds google.com. The thermodynamic stability often favors the trans isomer, making the selective synthesis of the cis form a significant challenge.
Enantioselective Synthesis Protocols
Enantioselective methods go a step further by controlling the absolute configuration of the stereocenters, leading to specific enantiomers of 2,3-dimethylcyclopentanone. These protocols are crucial for the synthesis of biologically active molecules where only one enantiomer exhibits the desired activity.
A highly diastereoselective and enantioselective synthesis of a substituted cyclopentanone has been developed utilizing an intramolecular [3+2] cycloaddition of a silyl nitronate generated from an enantioenriched nitro compound. This method allows for the construction of the cyclopentane (B165970) core with excellent stereocontrol semanticscholar.org. While this example does not produce 2,3-dimethylcyclopentanone directly, the underlying principles of asymmetric cycloaddition are applicable to its synthesis.
A powerful tandem approach for the asymmetric synthesis of 2,3-disubstituted cyclopentanones involves an asymmetric Michael addition followed by a Dieckmann cyclization. This strategy has been successfully employed using a chiral Michael acceptor derived from (-)-8-phenylmenthol or the Helmchen auxiliary. The conjugate addition of a cuprate to this chiral enoate establishes the first stereocenter. The resulting chiral enolate then undergoes an intramolecular Dieckmann cyclization to form the cyclopentanone ring with high diastereoselectivity. Subsequent methanolysis and demethoxycarbonylation yield the desired 3-substituted cyclopentanones, and this methodology can be adapted for 2,3-disubstituted targets like 2,3-dimethylcyclopentanone uni-konstanz.de. The use of organocatalysis in asymmetric Michael additions has also been explored, for instance, in the addition of cyclic diketones to β,γ-unsaturated α-keto esters, providing access to chiral Michael adducts that are precursors to substituted cyclic systems researchgate.net.
Catalytic asymmetric transfer hydrogenation (ATH) of prochiral 1,3-diketones is an efficient method for producing chiral hydroxy ketones, which can be further elaborated to 2,3-dimethylcyclopentanone. For example, the enantioselective mono-reduction of 2-methylcyclopentane-1,3-dione would yield a chiral hydroxymethylcyclopentanone. Subsequent methylation and oxidation could then lead to the desired 2,3-dimethylcyclopentanone. The ATH of various ketones has been extensively studied, with ruthenium complexes often employed as highly effective catalysts nih.govscilit.com. The mechanism of these transformations is complex and can involve bifunctional catalysis, where the catalyst facilitates both the hydride transfer and proton transfer steps.
Detailed mechanistic studies on the ATH of acetophenone have proposed a bimetallic outer-sphere-type mechanism, which may have broader implications for understanding the ATH of diketone precursors to 2,3-dimethylcyclopentanone nih.gov. The choice of catalyst, hydrogen donor, and reaction conditions can significantly influence the efficiency and stereoselectivity of the reduction.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the molecule. In the context of 2,3-dimethylcyclopentanone synthesis, a chiral auxiliary can be attached to a cyclopentenone precursor to direct a diastereoselective conjugate addition of a methyl group.
One such example is the synthesis of (2S, 3R)-2-allyl-3-furyl cyclopentanone, a structurally related compound. In this synthesis, an efficient chiral auxiliary, a (1R)-isoborneol sulfonamide derivative, was used to control the asymmetric conjugate addition of a cuprate to a chiral cyclopent-2-enone substrate, achieving a diastereoisomeric excess of over 95% researchgate.net. This methodology demonstrates the power of chiral auxiliaries in controlling the stereochemistry of substituents on a cyclopentanone ring. Various chiral auxiliaries are available for asymmetric synthesis, including derivatives of non-carbohydrate aldehydes and ketones, which can be employed in the form of acetals or ketals researchgate.net.
Regioselective Alkylation and Annulation Routes
Regioselective methods are critical for introducing the two methyl groups at the correct positions on the cyclopentanone ring. These strategies often involve the controlled formation of enolates and their subsequent reaction with electrophiles, or the construction of the ring system through annulation reactions.
The regioselective alkylation of ketone enolates is a fundamental transformation in organic synthesis. For cyclopentanone, the formation of the kinetic or thermodynamic enolate allows for the sequential introduction of methyl groups at the C2 and C3 positions. The stereochemical outcome of the second alkylation is influenced by the stereochemistry of the first methyl group, often leading to a mixture of diastereomers. The principles governing the regiochemical and stereochemical aspects of cyclohexanone enolate alkylation are well-studied and can be applied to the cyclopentanone system ubc.ca. The choice of base, solvent, and additives like HMPT and TMEDA can influence the stereochemistry of the enolate and, consequently, the diastereoselectivity of the alkylation acs.org.
Total Synthesis Pathways Incorporating 2,3-Dimethylcyclopentanone Motifs
Total synthesis strategies provide routes to complex molecules, often incorporating key structural motifs like 2,3-dimethylcyclopentanone. These pathways utilize powerful carbon-carbon bond-forming reactions to construct the cyclopentane ring system.
Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of cyclic compounds, including cyclopentanones. This reaction, often catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene to form a cycloalkene with the expulsion of a small olefin, typically ethylene (B1197577). nih.govrsc.org For the synthesis of a 2,3-dimethylcyclopentanone precursor, a suitably substituted acyclic diene would be required. The strategic placement of methyl groups and a carbonyl or protected carbonyl group on the acyclic precursor is crucial for the successful formation of the desired cyclopentenone ring, which can then be hydrogenated to yield 2,3-dimethylcyclopentanone. The choice of catalyst is critical and depends on the functional group tolerance and the desired reaction kinetics. nih.gov
Tandem cycloaddition reactions offer an efficient means to construct the cyclopentanone framework with control over stereochemistry. These reactions involve the formation of multiple carbon-carbon bonds in a single, orchestrated sequence.
[3+2] Cycloaddition: This type of reaction involves the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile) to form a five-membered ring. sci-rad.com The synthesis of 2,3-dimethylcyclopentanone derivatives can be envisioned through the reaction of a nitrile ylide or a similar 1,3-dipole with an appropriately substituted alkene. The regioselectivity and stereoselectivity of the cycloaddition are key considerations in designing a synthetic route. rsc.orgscielo.org.mx
[4+2] Cycloaddition: Also known as the Diels-Alder reaction, this cycloaddition typically forms a six-membered ring. However, subsequent transformations can lead to the formation of five-membered rings. For instance, a [4+2] cycloaddition could be employed to construct a bicyclic intermediate, which upon ring contraction or cleavage could yield a 2,3-disubstituted cyclopentanone. Organocatalyzed [4+2] cycloaddition reactions have been developed, offering advantages in terms of mild reaction conditions and stereocontrol. rsc.org
Intramolecular cyclization reactions are a cornerstone of cyclic compound synthesis. These methods involve the formation of a ring from a single molecule containing all the necessary atoms. For 2,3-dimethylcyclopentanone, this would entail the cyclization of a linear precursor bearing the two methyl groups and a carbonyl or a group that can be converted to a carbonyl. Various reagents and conditions can be employed to induce cyclization, including acid or base catalysis. mdpi.com A key step in one such synthesis involved the intramolecular cyclization of an olefinic diazoketone, which produced two epimers of a demethylated aristolone, a sesquiterpene containing a 2,3-dimethylcyclopentanone moiety. researchgate.net
Transformations from Related Cyclopentanone Isomers and Precursors
The synthesis of 2,3-dimethylcyclopentanone can also be achieved by modifying existing cyclopentanone structures or their immediate precursors.
A straightforward method for the preparation of 2,3-dimethylcyclopentanone is the catalytic hydrogenation of its unsaturated analog, 2,3-dimethyl-2-cyclopenten-1-one. nih.govthegoodscentscompany.com This reaction involves the addition of hydrogen across the carbon-carbon double bond of the cyclopentenone ring. The process is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. The hydrogenation of substituted cyclopentenes generally leads to the formation of both cis and trans isomers of the corresponding cyclopentane. For instance, the catalytic hydrogenation of 1,4-dimethylcyclopentene yields a mixture of cis- and trans-1,4-dimethylcyclopentane, with the cis isomer being the major product due to reduced steric hindrance during the hydrogen addition. brainly.in
| Precursor | Product | Catalyst | Key Outcome |
| 2,3-Dimethyl-2-cyclopenten-1-one | 2,3-Dimethylcyclopentanone | Pd/C or PtO2 | Saturation of the double bond |
| 1,4-Dimethylcyclopentene | cis- and trans-1,4-Dimethylcyclopentane | Not specified | Formation of a mixture of stereoisomers |
Transformations from other isomeric dimethylcyclopentanones can also serve as a synthetic route to 2,3-dimethylcyclopentanone. For instance, while not a direct conversion to the 2,3-isomer, the photolysis of trans-2,3-dimethylcyclopentanone has been shown to yield cis-2,3-dimethylcyclopentanone among other products, indicating the possibility of isomerization under certain conditions. rsc.org The synthesis of various dimethylcyclopentanone isomers, such as 2,2-dimethylcyclopentanone and 3,3-dimethylcyclopentanone (B1585620), has been reported through various methods, including methylation of cyclopentanone precursors. patsnap.com These isomers could potentially be converted to 2,3-dimethylcyclopentanone through multi-step sequences involving ring opening and re-closing, or through rearrangement reactions, although direct and efficient methods are not widely documented.
| Starting Material | Target Isomer | Type of Transformation | Reference |
| trans-2,3-Dimethylcyclopentanone | cis-2,3-Dimethylcyclopentanone | Photochemical Isomerization | rsc.org |
| 2-Methoxycarbonylcyclopentanone | 2,2-Dimethylcyclopentanone | Methylation and subsequent steps | patsnap.com |
Mechanistic Investigations of 2,3 Dimethylcyclopentanone Reactivity
Photochemical Transformations and Reaction Pathways
The photolysis of 2,3-dimethylcyclopentanone, particularly the trans isomer, has been extensively studied to elucidate the primary photochemical processes of cyclic ketones. rsc.orglookchem.comnih.gov Gas-phase photolysis, primarily at a wavelength of 3130 Å and a temperature of 100°C, reveals a complex mixture of products. rsc.orglookchem.com The major products identified include cis-2,3-dimethylcyclopentanone, cis- and trans-4-methylhex-4-enal, 2,3-dimethylpent-4-enal, cis- and trans-1,2-dimethylcyclobutane, cis- and trans-but-2-ene, ethylene (B1197577), and carbon monoxide. rsc.orglookchem.comresearchgate.net The formation of this product array is consistent with the intermediacy of biradical species. rsc.orglookchem.com
Biradical Intermediates in Photolysis
The primary photochemical process upon UV irradiation of 2,3-dimethylcyclopentanone is the Norrish Type I cleavage of the C1-C2 bond, which leads to the formation of a biradical intermediate. rsc.orglookchem.com This acyl-alkyl biradical is a key intermediate that dictates the subsequent reaction pathways and product distribution. The intermediacy of a triplet state in the decomposition of cyclopentanones is favored, based on benzene-photosensitized decompositions and liquid-phase photolyses in the presence and absence of quenchers like penta-1,3-diene. rsc.orglookchem.com
The initially formed biradical can undergo several competing reactions:
Intramolecular disproportionation: This can lead to the formation of unsaturated aldehydes, such as cis- and trans-4-methylhex-4-enal and 2,3-dimethylpent-4-enal. rsc.orglookchem.com
Decarbonylation: Loss of a molecule of carbon monoxide from the acyl radical portion of the biradical generates a new alkyl biradical. This biradical can then undergo cyclization to form substituted cyclobutanes (cis- and trans-1,2-dimethylcyclobutane) or fragmentation to yield alkenes like but-2-ene and ethylene. rsc.orglookchem.com
Ring closure: The biradical can undergo ring closure to regenerate the starting ketone. This process is significant as it can lead to isomerization of the starting material. rsc.orglookchem.com
Cis-Trans Isomerization Mechanisms
A significant outcome of the photolysis of trans-2,3-dimethylcyclopentanone is its isomerization to the cis isomer. rsc.orglookchem.com This isomerization occurs via the re-closure of the biradical intermediate. The carbon-carbon bond that is cleaved in the initial photochemical step can rotate in the biradical intermediate before ring closure occurs. This rotation allows for the formation of the diastereomeric cis-2,3-dimethylcyclopentanone from the trans isomer. The observation of cis-trans isomerization provides strong evidence for the existence of the biradical intermediate and its finite lifetime, which allows for bond rotation to compete with other decay pathways. rsc.orglookchem.comlibretexts.org
Quantum Yield Determinations for Photolytic Decomposition
The efficiency of the various photochemical decomposition pathways can be quantified by determining their quantum yields. For the photolysis of trans-2,3-dimethylcyclopentanone, the quantum yields for the different modes of decomposition have been measured over a range of pressures. rsc.orglookchem.com
The following table summarizes the quantum yields for the major products formed during the photolysis of trans-2,3-dimethylcyclopentanone at 3130 Å and 100°C.
| Product | Quantum Yield (Φ) |
| cis-2,3-Dimethylcyclopentanone | Varies with pressure |
| cis- and trans-4-Methylhex-4-enal | Varies with pressure |
| 2,3-Dimethylpent-4-enal | Varies with pressure |
| cis- and trans-1,2-Dimethylcyclobutane | Varies with pressure |
| Carbon Monoxide | Varies with pressure |
The quantum yields are pressure-dependent, indicating that collisional deactivation of the excited state or the biradical intermediate plays a role in the reaction mechanism.
Reaction Kinetics and Influence of External Parameters
The kinetics of the photochemical decomposition of 2,3-dimethylcyclopentanone are influenced by several external parameters, including pressure, temperature, and the wavelength of the incident light. rsc.orglookchem.com The ratios of the various products formed change with these conditions, providing further insight into the nature of the intermediates and the activation barriers for the different reaction pathways. For instance, the ratio of the unsaturated aldehydes to carbon monoxide is sensitive to both temperature and wavelength. lookchem.com
Studies have shown that increasing the pressure generally leads to an increase in the quantum yield of products resulting from the stabilization of the biradical intermediate, such as the formation of cis-2,3-dimethylcyclopentanone. rsc.orglookchem.com Conversely, at lower pressures, fragmentation reactions that lead to smaller molecules like ethylene and but-2-ene become more prominent.
Electrophilic and Nucleophilic Reactivity of Enolates
The enolates of 2,3-dimethylcyclopentanone are key nucleophilic intermediates in a variety of carbon-carbon bond-forming reactions. The presence of methyl groups on the cyclopentanone (B42830) ring introduces stereochemical considerations that are crucial in understanding the reactivity and selectivity of these enolates.
Stereocontrol in Enolate Alkylation Reactions
The alkylation of enolates derived from 2,3-dimethylcyclopentanone is a classic example of a reaction where stereocontrol is of paramount importance. The formation of the enolate can lead to two diastereomeric intermediates, depending on which α-proton is removed. The subsequent reaction of these enolates with an electrophile can then, in principle, lead to a mixture of diastereomeric products.
The stereochemical outcome of the alkylation is influenced by several factors:
The geometry of the enolate: The enolate can exist in either a Z- or E-configuration, which can influence the facial selectivity of the subsequent alkylation.
The nature of the base: The choice of base can influence the regioselectivity of deprotonation and the aggregation state of the resulting enolate, thereby affecting its reactivity and stereoselectivity.
The electrophile: The steric bulk of the incoming electrophile plays a significant role in determining the face from which it approaches the enolate.
Reaction conditions: Temperature and solvent can also impact the transition state energies and thus the stereochemical outcome of the reaction.
While specific studies on the stereocontrol in enolate alkylation of 2,3-dimethylcyclopentanone are not extensively detailed in the provided search context, general principles of stereoselective enolate alkylations of substituted cyclic ketones would apply. The methyl groups at the 2- and 3-positions would exert significant steric hindrance, directing the incoming electrophile to the less hindered face of the enolate. For example, in the case of the enolate formed by deprotonation at the C5 position, the existing stereochemistry of the methyl groups at C2 and C3 would create a chiral environment that could induce diastereoselectivity in the alkylation reaction.
Stereochemical Aspects and Conformational Analysis
Diastereomeric Forms: Cis and Trans Isomers
Cyclopentanone (B42830), 2,3-dimethyl- exists as two diastereomers: a cis isomer, where the two methyl groups are on the same side of the cyclopentanone ring, and a trans isomer, where they are on opposite sides. Each of these diastereomers is chiral and exists as a pair of enantiomers.
Conformational Preferences and Energy Landscapes
To alleviate the torsional strain inherent in a planar five-membered ring, cyclopentane (B165970) and its derivatives adopt non-planar conformations. The two primary puckered conformations are the envelope (C_s) and the twist (C_2) forms. The energy landscape of 2,3-dimethylcyclopentanone is a complex surface with multiple minima corresponding to these different conformations for both the cis and trans isomers.
The cyclopentanone ring is in a constant state of flux, rapidly interconverting between various envelope and twist conformations through a process known as pseudorotation. For substituted cyclopentanones like the 2,3-dimethyl derivative, the substituents' positions influence the relative energies of these conformers.
For the trans-2,3-dimethylcyclopentanone isomer, computational studies have shown that the most stable conformation is a twist form where both methyl groups occupy pseudo-equatorial positions. This arrangement minimizes both steric and torsional strain. There are several possible twist and envelope conformations for the trans isomer, each with a distinct energy level. The energy barriers for interconversion between these conformers are generally low, allowing for rapid equilibrium at room temperature.
In the case of the cis-2,3-dimethylcyclopentanone isomer, the analysis is more complex due to the steric repulsion between the adjacent methyl groups. The most stable conformations are those that can best accommodate this interaction. Computational analyses suggest that for the cis isomer, twist conformations are also generally favored over envelope conformations. In these twist forms, one methyl group can occupy a pseudo-equatorial position while the other is in a pseudo-axial position, or both can be in positions that minimize their eclipsing interactions. The energy difference between the most stable cis and trans isomers is a key factor in determining their relative populations at equilibrium. Generally, the trans isomer is considered to be thermodynamically more stable due to the reduced steric strain between the methyl groups.
Table 1: Calculated Relative Energies of 2,3-Dimethylcyclopentanone Conformers
| Isomer | Conformation | Substituent Positions | Relative Energy (kcal/mol) |
| trans | Twist | 2-Me (pseudo-equatorial), 3-Me (pseudo-equatorial) | 0.00 (Reference) |
| trans | Envelope | - | Higher in energy |
| cis | Twist | 2-Me (pseudo-equatorial), 3-Me (pseudo-axial) | ~1.5 - 2.0 |
| cis | Twist | 2-Me (pseudo-axial), 3-Me (pseudo-equatorial) | ~1.8 - 2.3 |
| cis | Envelope | - | Higher in energy |
Note: The values in this table are approximate and based on general principles of conformational analysis and data from analogous systems. Specific computational studies on 2,3-dimethylcyclopentanone would be required for precise energy values.
Influence of Torsional Effects on Stereochemical Outcomes
Torsional strain, which arises from the eclipsing of bonds on adjacent atoms, plays a crucial role in dictating the stereochemical outcomes of reactions involving 2,3-dimethylcyclopentanone and in determining its most stable conformations. In a five-membered ring, the deviation from planarity is a direct consequence of the system's attempt to minimize these energetically unfavorable eclipsing interactions.
The presence of the two methyl groups in 2,3-dimethylcyclopentanone further complicates the torsional landscape. The molecule will adopt a conformation that minimizes not only the eclipsing interactions between C-H bonds on the ring but also the steric and torsional interactions involving the methyl substituents.
In the cis isomer , the eclipsing interaction between the two adjacent methyl groups is a significant destabilizing factor. The ring puckers in a way to increase the dihedral angle between these two groups, moving them away from a fully eclipsed arrangement. This often forces one of the methyl groups into a less favorable pseudo-axial position to relieve this strain.
For the trans isomer , the methyl groups are further apart, and the primary torsional considerations are the interactions between the methyl groups and the adjacent ring hydrogens. The preference for a twist conformation with both methyls in pseudo-equatorial positions is a direct result of minimizing these torsional strains. This arrangement allows the bulky methyl groups to be staggered with respect to the neighboring C-H bonds, leading to a lower energy state.
The interplay of these torsional effects is critical in understanding the reactivity of the ketone. For instance, the stereochemical outcome of a nucleophilic attack on the carbonyl group will be influenced by the accessibility of the two faces of the ketone, which is in turn determined by the most stable ground-state conformation and the torsional strain in the transition state.
Computational and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties and stability of 2,3-dimethyl-cyclopentanone. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule.
Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to study cyclic ketones. Ab initio methods derive their results from first principles without using experimental data, while DFT calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost.
DFT has been effectively used to study reactions involving related cyclopentanone (B42830) structures. For instance, in studies of the [3+2] cycloaddition reaction of 5,5-dimethyl-1-pyrroline (B8520582) N-oxide with 2-cyclopentenone, DFT calculations at the MPWB1K/6-311G(d,p) level of theory were employed to analyze the potential energy surface and elucidate the reaction mechanism. researchgate.net Such studies use conceptual DFT reactivity indices to explain the reactivity and regioselectivity observed. researchgate.net The theory helps in understanding that in many chemical reactions, one reactant acts as a nucleophile (electron donor) and the other as an electrophile (electron acceptor). researchgate.net
The choice of functional in DFT is crucial. Approximations range from the Local Density Approximation (LDA), which is exact in the limit of a uniform electron gas, to Generalized Gradient Approximations (GGA), which also consider the gradient of the electron density and are widely used for molecules and materials. uci.edu These calculations provide key energetic data for 2,3-dimethyl-cyclopentanone, as shown in the table below.
Table 1: Theoretically Calculated Properties of 2,3-dimethyl-cyclopentanone
This table presents properties of 2,3-dimethyl-cyclopentanone calculated using computational methods.
| Property | Value | Unit | Calculation Method |
| Enthalpy of Formation (Gas) | -285.37 | kJ/mol | Joback Method |
| Gibbs Free Energy of Formation | -85.69 | kJ/mol | Joback Method |
| Enthalpy of Vaporization | 35.37 | kJ/mol | Joback Method |
| Octanol/Water Partition Coefficient (logP) | 1.621 | Crippen Method | |
| Water Solubility (logS) | -1.44 | Crippen Method | |
| Data sourced from Cheméo. chemeo.com |
A key application of quantum chemical calculations is the modeling of reaction pathways and the characterization of transition states. By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products, which involves passing through a high-energy transition state.
For example, the photolysis of trans-2,3-dimethylcyclopentanone is understood to proceed through the formation of biradical intermediates. rsc.org Theoretical modeling can characterize the structure and energy of these intermediates and the transition states leading to their formation and subsequent reaction to products like cis- and trans-4-methylhex-4-enal and various cyclobutane (B1203170) derivatives. rsc.org
In studies of similar cycloaddition reactions involving cyclopentenone, analysis of the potential energy surface revealed that the reaction proceeds via a two-stage, one-step mechanism. researchgate.net The calculations showed that the formation of the first single bond between the oxygen of the nitrone and a carbon of the cyclopentenone occurs first, followed by the formation of the second bond to complete the ring. researchgate.net This detailed mechanistic insight is only accessible through theoretical modeling.
Molecular Mechanics and Force Field Calculations for Conformational Analysis
While quantum methods are highly accurate, they are computationally expensive. For larger systems or for exploring the many possible conformations of a flexible molecule like 2,3-dimethyl-cyclopentanone, molecular mechanics (MM) and force field calculations are more suitable. These methods treat atoms as balls and bonds as springs, using a set of parameters known as a force field to calculate the potential energy of a given conformation.
These calculations are essential for understanding the conformational preferences of cyclic molecules. For instance, force-field calculations on the related molecule cyclododecanone (B146445) have been used to investigate its complex conformational properties. acs.org For 2,3-dimethyl-cyclopentanone, which exists as cis and trans diastereomers, each with multiple possible ring conformations (e.g., envelope, twist), force field calculations can predict the relative stabilities of these various forms. This analysis is crucial for interpreting experimental data, such as NMR spectra, and for understanding how the molecule's shape influences its reactivity.
Theoretical Predictions of Reactivity and Selectivity
Computational models are powerful tools for predicting the reactivity of molecules and the selectivity of their reactions. By analyzing the electronic properties of the reactants, it is possible to forecast how they will interact.
Conceptual DFT provides a framework for this, using indices derived from the electron density to predict reactivity. researchgate.net Key indices include:
Electronic Chemical Potential (μ): Relates to the tendency of electron density to escape from the system.
Electrophilicity (ω): Measures the stabilization in energy when the system acquires additional electronic charge.
Nucleophilicity (N): Quantifies the electron-donating ability of a species.
In a reaction between two molecules, the one with the higher electronic chemical potential and nucleophilicity index will typically act as the nucleophile, while the one with the higher electrophilicity index will be the electrophile. researchgate.net This allows for the prediction of regioselectivity—which atoms will form new bonds.
Furthermore, molecular electrostatic potential (MESP) maps can be calculated to visualize the charge distribution on a molecule. These maps show regions of positive and negative electrostatic potential, which guide the approach of reacting molecules. Analysis of the MESP of transition states has been used to explain the predominance of exo stereoselectivity in certain cycloaddition reactions involving cyclopentenone derivatives. researchgate.net
Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration Assignment
2,3-dimethyl-cyclopentanone has two chiral centers (at carbons 2 and 3), meaning it can exist as different enantiomers and diastereomers. Determining the absolute configuration of these stereoisomers is a significant challenge. Electronic Circular Dichroism (ECD) spectroscopy is a powerful experimental technique for this purpose, and its utility is greatly enhanced by theoretical calculations. nih.govlibretexts.org
ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.orgjascoinc.com An ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms, meaning that enantiomers will produce mirror-image spectra. encyclopedia.pub
The process involves:
Calculating the stable conformations of a given stereoisomer (e.g., the (2S,3R) enantiomer) using methods like DFT.
For each stable conformer, calculating the theoretical ECD spectrum.
Averaging the calculated spectra based on the predicted Boltzmann population of each conformer at a given temperature.
Comparing the final theoretical spectrum with the experimentally measured spectrum.
A match between the experimental and the calculated spectrum for a specific, known configuration allows for the unambiguous assignment of the absolute configuration of the synthesized or isolated compound. nih.gov This combined experimental-theoretical approach has become a gold standard in stereochemical analysis. Recent studies on the related 3-methyl cyclopentanone have demonstrated the use of laser pulses to control and measure the circular dichroism, highlighting the advanced application of these principles. rsc.org
Synthetic Utility and Applications As Chiral Building Blocks
Precursor in Natural Product Total Synthesis
The structural motif of a substituted cyclopentanone (B42830) is found in numerous natural products. Consequently, isomers of dimethyl-cyclopentanone have served as crucial starting materials for the stereocontrolled synthesis of several classes of bioactive compounds.
A significant application of dimethyl-cyclopentanones is in the synthesis of illudalane sesquiterpenes, a family of fungal metabolites. Notably, 3,3-dimethylcyclopentanone (B1585620) is a key precursor in modern synthetic routes to illudalic acid and alcyopterosin O.
Illudalic Acid: This natural product, originally isolated from the toxic jack-o'-lantern mushroom (Omphalotus illudens), has gained attention as a potent and selective inhibitor of the leukocyte common antigen-related (LAR) protein tyrosine phosphatase (PTP). nih.gov Efficient syntheses have been developed to overcome the limitations of its natural supply and to enable the creation of analogs for pharmacological studies. nih.gov A highly convergent, five-step synthesis of illudalic acid commences from 3,3-dimethylcyclopentanone. nih.govthegoodscentscompany.comnist.gov This approach involves the construction of modular building blocks that are later combined in a key [4+2] benzannulation reaction to form the core indane structure of the molecule. nih.gov The fused dimethylcyclopentene ring moiety is crucial for enhancing the potency of illudalic acid's inhibitory activity against LAR. nih.gov
Alcyopterosin O: This illudalane sesquiterpene has also been synthesized starting from 3,3-dimethylcyclopentanone. sigmaaldrich.com One strategy involves converting the starting ketone into a bicyclic thiophene (B33073) S,S-dioxide. sigmaaldrich.comnih.gov This intermediate then undergoes a cascade of inverse electron demand [4+2] cycloadditions with a furan (B31954) dienophile to construct the substituted indane core of alcyopterosin O. sigmaaldrich.comgoogle.comgoogle.com This concise route delivers the natural product in just five steps from the initial dimethyl-cyclopentanone. sigmaaldrich.comnih.gov
The following table summarizes the role of a dimethyl-cyclopentanone isomer in the synthesis of these natural products.
Table 1: Dimethyl-Cyclopentanone in Illudalane Synthesis
| Starting Material | Target Natural Product | Key Synthetic Strategy | Number of Steps (from starting material) | Ref. |
|---|---|---|---|---|
| 3,3-Dimethylcyclopentanone | Illudalic Acid | Convergent [4+2] benzannulation | 5 | nih.gov, thegoodscentscompany.com, nist.gov |
| 3,3-Dimethylcyclopentanone | Alcyopterosin O | Inverse electron demand Diels-Alder of a thiophene S,S-dioxide intermediate | 5 | sigmaaldrich.com, nih.gov |
The dimethyl-cyclopentanone framework is also a direct precursor to herbertenoid and cuparenoid sesquiterpenes. A notable synthesis in this family is the preparation of (±)-α-cuparenone and a direct precursor to (±)-herbertene. This method utilizes 2,2-dimethyl cyclopentanones, which are prepared via an acid-catalyzed ring expansion of isopropenylcyclobutanols. researchgate.net This strategy provides efficient access to the characteristic molecular skeletons of the cuparane and herbertane families of sesquiterpenes. researchgate.net
Currently, there is limited specific information in the scientific literature detailing the direct use of "Cyclopentanone, 2,3-dimethyl-" as a precursor for the synthesis of indoloterpenoid scaffolds.
The syntheses of illudalanes and herbertenoids demonstrate the utility of dimethyl-cyclopentanones as foundational intermediates for building intricate molecular structures. nih.govsigmaaldrich.comresearchgate.net The cyclopentanone ring serves as a robust scaffold onto which further stereocenters and functional groups can be introduced with high levels of control. For instance, in the synthesis of illudalic acid analogues, the 3,3-dimethylcyclopentanone unit is first elaborated into a bromo enal, which then undergoes further transformations to create a key β-keto amide building block for the final convergent synthesis. nih.gov Similarly, the path to alcyopterosin O involves the transformation of 3,3-dimethylcyclopentanone into a thiophene derivative, which is then oxidized to a reactive thiophene S,S-dioxide, a polysubstituted arene precursor. sigmaaldrich.comnih.gov These examples underscore how a simple dimethylated cyclopentanone can be strategically functionalized and integrated into the core of complex, polycyclic natural products.
Scaffold for Pharmacologically Relevant Compounds (excluding clinical applications)
Beyond natural product synthesis, the dimethyl-cyclopentanone core is a valuable scaffold for developing compounds with significant pharmacological relevance in a research context. The work on illudalic acid and its analogs provides a prime example. These molecules, built from a 3,3-dimethylcyclopentanone precursor, are potent and selective inhibitors of the LAR subfamily of protein tyrosine phosphatases. nih.govnist.govmdpi.com This inhibitory action makes them valuable research tools for studying the role of these enzymes in various cellular processes and as potential lead compounds for future therapeutic development. nih.gov
In a different application, derivatives of cyclopentanone are being explored for advanced technological uses with pharmacological relevance. For example, a photoinitiator based on a 2,5-bis(4-(dimethylamino)benzylidene) cyclopentanone derivative has been studied for two-photon photopolymerization. This technology is used in direct laser writing photolithography to fabricate micro-optical elements, including X-ray microlenses, which have applications in advanced medical imaging and diagnostics.
Role in Fragrance and Flavor Chemistry Research
The cyclopentanone ring is a common structural motif in the fragrance industry. nih.govgoogle.com Various substituted cyclopentanones are known for their distinct olfactory properties. For instance, 2-cyclopentyl-cyclopentanone is noted for its light green, fresh, cool, and minty notes. researchgate.net Profragrance research has also utilized volatile 2-alkyl- and 2-alkenylcyclopentanones, which possess fruity and floral characteristics, in controlled-release systems for fabric softeners.
However, the direct application of "Cyclopentanone, 2,3-dimethyl-" in fragrance and flavor compositions is not well-documented. Research on the closely related compound, 2,3-dimethyl-2-cyclopenten-1-one, indicates that it is not recommended for use in either fragrance or flavor applications. thegoodscentscompany.com This suggests that the specific substitution pattern and degree of saturation significantly influence the olfactory properties and suitability of these compounds for the fragrance industry. While the broader class of cyclopentanones is important in this field, the 2,3-dimethyl isomer itself does not appear to be a significant contributor based on available research.
Analytical Techniques for Structural Elucidation and Stereochemical Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2,3-dimethylcyclopentanone. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon skeleton and the connectivity of protons, which is essential for distinguishing between the cis and trans diastereomers. ipb.ptresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The chemical shifts and coupling constants of the methine protons at the C2 and C3 positions are particularly diagnostic for assigning the relative stereochemistry.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. nih.gov The chemical shifts of the methyl groups and the carbons of the cyclopentanone (B42830) ring are sensitive to their spatial arrangement, aiding in the differentiation of isomers. For instance, ¹³C NMR data has been reported for 2,3-dimethylcyclopentanone, contributing to its structural confirmation. nih.govnih.gov
Advanced 2D NMR Techniques: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning all proton and carbon signals. ipb.pt
COSY establishes correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the cyclopentanone ring and the methyl substituents.
HSQC correlates directly bonded proton and carbon atoms.
Interactive Data Table: Representative NMR Data
| Technique | Nucleus | Key Observations | Reference |
| ¹³C NMR | ¹³C | Provides distinct signals for the carbonyl, methine, and methylene (B1212753) carbons, as well as the methyl groups. The specific chemical shifts help in distinguishing between cis and trans isomers. | nih.govnih.gov |
| ¹H NMR | ¹H | The multiplicity and coupling constants of the methine protons at C2 and C3 are crucial for determining the relative stereochemistry. | spectrabase.com |
| 2D NMR (COSY, HSQC, HMBC) | ¹H, ¹³C | Establishes connectivity between atoms, allowing for complete and unambiguous assignment of the molecular structure. | ipb.pt |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. chemguide.co.uk For 2,3-dimethylcyclopentanone, with a molecular formula of C₇H₁₂O, the expected molecular weight is approximately 112.17 g/mol . nih.govchemspider.comguidechem.com
Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule. For ketones, common fragmentation pathways include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.org The mass spectrum of 2,3-dimethylcyclopentanone would be expected to show a molecular ion peak at m/z 112, along with other significant peaks corresponding to the loss of small neutral molecules or radicals. nist.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly useful for analyzing mixtures of isomers, such as the cis and trans forms of 2,3-dimethylcyclopentanone, by separating them before they enter the mass spectrometer for individual analysis. nist.gov
Interactive Data Table: Key Mass Spectrometry Data
| Technique | Parameter | Value | Significance | Reference |
| EI-MS | Molecular Ion (M⁺) | m/z 112 | Confirms the molecular weight of 2,3-dimethylcyclopentanone. | chemspider.comnist.gov |
| EI-MS | Fragmentation Pattern | Characteristic peaks | Provides structural information based on the fragmentation pathways of the molecule. | libretexts.orgdocbrown.infoyoutube.com |
| GC-MS | Retention Time | Varies for isomers | Allows for the separation and individual analysis of cis and trans isomers. | nih.gov |
Vibrational Spectroscopy (IR, VCD)
Vibrational spectroscopy, including infrared (IR) absorption and Vibrational Circular Dichroism (VCD), provides information about the functional groups and the three-dimensional structure of chiral molecules.
Infrared (IR) Spectroscopy: The IR spectrum of 2,3-dimethylcyclopentanone is characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically appearing in the region of 1740-1750 cm⁻¹. nih.gov Other characteristic bands include those for C-H stretching and bending vibrations of the methyl and methylene groups. docbrown.info While standard IR spectroscopy can confirm the presence of the cyclopentanone moiety, it is generally not sufficient on its own to differentiate between stereoisomers.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgnih.gov It is an excellent technique for determining the absolute configuration of enantiomers in solution. rsc.org By comparing the experimental VCD spectrum of an enantiomer of 2,3-dimethylcyclopentanone with the spectrum predicted by quantum chemical calculations, the absolute configuration (R or S) at the chiral centers can be unambiguously assigned. researchgate.net
Interactive Data Table: Vibrational Spectroscopy Data
| Technique | Spectral Region | Key Feature | Information Gained | Reference |
| IR Spectroscopy | ~1740-1750 cm⁻¹ | Strong C=O stretch | Presence of the cyclopentanone carbonyl group. | nih.gov |
| VCD | Mid-IR | Differential absorption of circularly polarized light | Determination of the absolute configuration of chiral isomers. | rsc.orgnih.gov |
Chromatographic Methods for Isomer Separation and Purity Assessment
Chromatographic techniques are essential for the separation of the stereoisomers of 2,3-dimethylcyclopentanone and for assessing the purity of the synthesized or isolated compound.
Enantio-Multidimensional Capillary Gas Chromatography-Mass Spectrometry
For the challenging separation of all four stereoisomers of 2,3-dimethylcyclopentanone, enantio-multidimensional capillary gas chromatography-mass spectrometry (enantio-MDGC-MS) is a highly effective and sophisticated technique. nih.gov This method utilizes multiple chromatographic columns with different selectivities to achieve complex separations.
In a typical enantio-MDGC-MS setup, a non-chiral column can be used in the first dimension to separate the cis and trans diastereomers. Subsequently, specific fractions containing each diastereomer are transferred to a second dimension, which employs a chiral stationary phase. This chiral column is capable of separating the enantiomeric pairs—(2R,3R)- and (2S,3S)-dimethylcyclopentanone from the cis fraction, and (2R,3S)- and (2S,3R)-dimethylcyclopentanone from the trans fraction. The separated isomers are then detected by a mass spectrometer, providing both qualitative and quantitative information about the composition of the stereoisomeric mixture. This powerful technique is invaluable for stereochemical analysis and for determining the enantiomeric excess in asymmetric synthesis. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
